molecular formula C9H5FO3 B6254424 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione CAS No. 156590-24-8

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B6254424
CAS No.: 156590-24-8
M. Wt: 180.1
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Description

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound with the molecular formula C9H5FO3. It is a fluorinated derivative of 2-benzopyran-1,3-dione, which is a class of compounds known for their diverse chemical and biological properties. This compound is characterized by the presence of a fluorine atom at the 8th position of the benzopyran ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the fluorination of a precursor compound. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-1,3-dione with a fluorinating agent such as elemental fluorine or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow fluorination, where the precursor and fluorinating agent are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

Scientific Research Applications

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or receptors, modulation of signaling pathways, and other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of the fluorine atom at the 8th position, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

156590-24-8

Molecular Formula

C9H5FO3

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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